molecular formula C22H20N6O2 B2668940 N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001607-97-1

N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2668940
CAS RN: 1001607-97-1
M. Wt: 400.442
InChI Key: LHZDHHOZOSXLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as DBMP, is a pyrimidine derivative that has recently gained attention in the field of scientific research due to its potential therapeutic applications. DBMP is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Synthesized derivatives of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine have demonstrated potent inhibitory activities against breast cancer cells and a variety of microbes. A study by Titi et al. (2020) outlined the synthesis and characterization of pyrazole derivatives, confirming their biological activity against breast cancer and microbes through crystallographic analysis and theoretical calculations (Titi et al., 2020). Similarly, Abdellatif et al. (2014) found that almost all the synthesized pyrazolo[3,4-d]pyrimidin-4-ones displayed antitumor activity, particularly on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Synthetic Methodologies

  • Jadhav et al. (2018) developed a simple, efficient, and eco-friendly method for the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This process highlights the use of cost-effective and readily available catalysts, showcasing the versatility of pyrimidin-amine derivatives in synthetic chemistry (Jadhav et al., 2018).

Insecticidal and Antibacterial Potential

  • The synthesis of pyrimidine linked pyrazole heterocyclic compounds was investigated for their insecticidal and antibacterial potential. Deohate and Palaspagar (2020) evaluated these compounds against Pseudococcidae insects and selected microorganisms, indicating their significant bioactivity (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N,N-dibenzyl-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-17-12-21(25-22(24-17)27-16-20(13-23-27)28(29)30)26(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZDHHOZOSXLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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